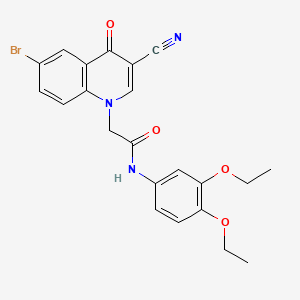

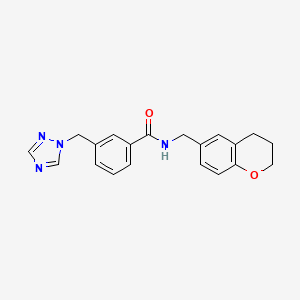

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide, also known as BQ-123, is a peptide antagonist of the endothelin receptor type A (ETA). Endothelin is a potent vasoconstrictor peptide that plays a crucial role in the regulation of vascular tone and blood pressure. The ETA receptor is predominantly expressed in vascular smooth muscle cells, and its activation leads to vasoconstriction and cell proliferation. BQ-123 is a promising therapeutic agent for several cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension.

Mécanisme D'action

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor, which is predominantly expressed in vascular smooth muscle cells. The ETA receptor activation leads to vasoconstriction, cell proliferation, and fibrosis. By inhibiting the ETA receptor, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide reduces vascular tone and remodeling, improves cardiac function, and decreases blood pressure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also has anti-inflammatory properties and inhibits the production of reactive oxygen species, which contribute to endothelial dysfunction and vascular damage.

Biochemical and physiological effects:

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several biochemical and physiological effects that make it a promising therapeutic agent for cardiovascular diseases. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor and inhibits endothelin-induced vasoconstriction and cell proliferation. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also reduces oxidative stress and inflammation, which contribute to endothelial dysfunction and vascular damage. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide lowers blood pressure, improves cardiac function, and reduces vascular remodeling in animal models of hypertension and heart failure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide also improves exercise capacity and hemodynamics in patients with pulmonary arterial hypertension.

Avantages Et Limitations Des Expériences En Laboratoire

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several advantages and limitations for lab experiments. One advantage is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is a selective antagonist of the ETA receptor, which allows for the specific inhibition of endothelin-induced effects mediated by this receptor. Another advantage is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is water-soluble and can be easily dissolved in physiological buffers. One limitation is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has a short half-life in vivo, which requires frequent dosing to maintain therapeutic levels. Another limitation is that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has poor oral bioavailability, which limits its use in oral formulations.

Orientations Futures

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has several potential future directions for research and development. One direction is the development of more potent and selective ETA receptor antagonists with longer half-lives and better oral bioavailability. Another direction is the investigation of the role of 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide in other cardiovascular diseases, such as atherosclerosis and ischemic heart disease. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide may also have potential applications in other fields, such as cancer and inflammation, where endothelin plays a role. Finally, 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide may be used in combination with other drugs, such as ACE inhibitors and beta-blockers, to achieve synergistic effects in the treatment of cardiovascular diseases.

Méthodes De Synthèse

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is synthesized using solid-phase peptide synthesis (SPPS) methodology. The synthesis starts with the attachment of the first amino acid, which is protected by a temporary chemical group. The peptide chain is then elongated by sequentially adding protected amino acids until the desired sequence is achieved. After the synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide is obtained as a white powder that is soluble in water and organic solvents.

Applications De Recherche Scientifique

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in cardiovascular diseases. In vitro studies have shown that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide selectively blocks the ETA receptor and inhibits endothelin-induced vasoconstriction and cell proliferation. In vivo studies have demonstrated that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide lowers blood pressure, improves cardiac function, and reduces vascular remodeling in animal models of hypertension and heart failure. 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide has also been investigated for its potential use in pulmonary arterial hypertension, a disease characterized by increased pulmonary vascular resistance and right heart failure. Clinical trials have shown that 2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide improves exercise capacity and hemodynamics in patients with pulmonary arterial hypertension.

Propriétés

IUPAC Name |

2-(6-bromo-3-cyano-4-oxoquinolin-1-yl)-N-(3,4-diethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20BrN3O4/c1-3-29-19-8-6-16(10-20(19)30-4-2)25-21(27)13-26-12-14(11-24)22(28)17-9-15(23)5-7-18(17)26/h5-10,12H,3-4,13H2,1-2H3,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJXDBTORIQLJRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Br)C#N)OCC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20BrN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]-3-(pyrazol-1-ylmethyl)benzamide](/img/structure/B7563716.png)

![2-(3-ethyl-4,5-dihydro-1,2-oxazol-5-yl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B7563722.png)

![6-Bromo-1-[2-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidin-1-yl]-2-oxoethyl]-4-oxoquinoline-3-carbonitrile](/img/structure/B7563729.png)

![2-[butyl(methyl)amino]-N-(2-methoxy-5-nitrophenyl)propanamide](/img/structure/B7563742.png)

![1-[4-(2,4-Dimethylbenzoyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7563765.png)

![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-3-(4,6-dimethyl-1H-benzimidazol-2-yl)propan-1-one](/img/structure/B7563779.png)

![2-(3,4-dihydro-2H-chromen-6-yl)-N-[(2-imidazol-1-ylphenyl)methyl]acetamide](/img/structure/B7563793.png)